Tris(2-aminoethyl)amine

Overview

Description

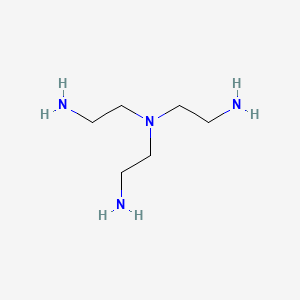

Tris(2-aminoethyl)amine is an organic compound with the formula N(CH₂CH₂NH₂)₃. This colorless liquid is highly basic and soluble in water. It consists of a tertiary amine center and three pendant primary amine groups. This compound is used as a crosslinking agent in the synthesis of polyimine networks and as a tripodal ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-aminoethyl)amine can be synthesized via the hydrogenation of polynitriles in the presence of a Raney cobalt catalyst. The hydrogenation is optionally conducted in the presence of anhydrous ammonia . Another method involves the direct anchoring of the amine on metal oxides or on metal oxides functionalized with (3-chloropropyl)trimethoxysilane .

Industrial Production Methods: In industrial settings, this compound is produced through batchwise hydrogenation of polynitriles. The gradual addition of polynitriles into a fed-batch reactor containing Raney cobalt catalyst is a common approach .

Types of Reactions:

Condensation Reactions: this compound reacts rapidly with aromatic aldehydes to form imines, with water as a byproduct.

Substitution Reactions: It reacts with aryl isocyanates and isothiocyanates to give tris-urea and tris-thiourea derivatives.

Common Reagents and Conditions:

Aromatic Aldehydes: Used in condensation reactions to form imines.

Aryl Isocyanates and Isothiocyanates: Used in substitution reactions to form tris-urea and tris-thiourea derivatives.

Major Products:

Imines: Formed from condensation reactions with aromatic aldehydes.

Tris-urea and Tris-thiourea Derivatives: Formed from reactions with aryl isocyanates and isothiocyanates.

Scientific Research Applications

Tris(2-aminoethyl)amine has a wide range of applications in scientific research:

Coordination Chemistry: Used as a tetradentate chelating ligand to form stable complexes with transition metals.

Carbon Dioxide Absorbent: Acts as a carbon dioxide absorbent in various applications.

Peptide Synthesis: Used as a reagent for the cleavage of the fluorenylmethyloxycarbonyl (Fmoc) group in peptide synthesis.

Wastewater Treatment: Grafted with multi-walled carbon nanotubes for solid-phase extraction of metal ions.

Perovskite Stabilization: Enhances the stability of mixed-cation perovskites under humid and thermal stress conditions.

Mechanism of Action

Tris(2-aminoethyl)amine functions as a trifunctional amine, forming tri-isocyanates when derivatized with phosgene (COCl₂). It reacts rapidly with aromatic aldehydes to form imines, a process that involves the formation of water as a byproduct . This fast and efficient reaction makes it a valuable reagent in the preparation of polyimines .

Comparison with Similar Compounds

- Diethylenetriamine

- Triethylenetetramine

- Tetraethylenepentamine

- Bis(3-aminopropyl)amine

- Tris(3-aminopropyl)amine

Uniqueness: Tris(2-aminoethyl)amine is unique due to its tripodal structure, which allows it to form stable complexes with transition metals and act as a versatile ligand in coordination chemistry . Its ability to rapidly form imines with aromatic aldehydes also sets it apart from other similar compounds .

Biological Activity

Tris(2-aminoethyl)amine (TAEA), also known as this compound or TREN, is a tri-functional amine with significant biological activity and applications in various fields, including biochemistry, materials science, and catalysis. This article reviews the biological activities of TAEA, emphasizing its role in phospholipid translocation, catalytic properties in organic reactions, and stabilization of perovskite materials.

Structure and Properties

TAEA has the following chemical structure:

This structure allows TAEA to participate in multiple interactions due to its three amino groups, which can form hydrogen bonds and coordinate with metal ions.

1. Phospholipid Translocation

One of the notable biological activities of TAEA is its ability to facilitate phospholipid translocation across cell membranes. Research indicates that TAEA-derived sulfonamide and amide derivatives act as synthetic translocases, significantly impacting membrane dynamics. A study evaluated various TREN-based translocases for their ability to bind phosphatidylcholine and translocate fluorescent probes, revealing that tris-sulfonamide derivatives exhibited superior binding affinity compared to tris-amide versions. The association constants and translocation half-lives were determined through NMR titration experiments and quenching assays .

| Compound Type | Association Constant (M) | Translocation Half-Life (s) |

|---|---|---|

| Tris-sulfonamide | Higher values | Shorter half-lives |

| Tris-amide | Lower values | Longer half-lives |

2. Catalytic Properties

TAEA has also been utilized as a catalyst in various organic reactions. For example, when supported on metal oxides like MgO and AlO, TAEA enhances the rate of Knoevenagel condensation reactions. The presence of multiple amino groups in TAEA contributes to its effectiveness as a catalyst by increasing the number of active sites available for interaction with substrates .

Table: Catalytic Activity of TAEA-Modified Metal Oxides

| Metal Oxide | Reaction Type | Yield (%) |

|---|---|---|

| MgO | Ethyl α-cyanocinnamate formation | 85 |

| AlO | Ethyl α-cyanocinnamate formation | 80 |

| NbO | Ethyl α-cyanocinnamate formation | 75 |

3. Stabilization of Perovskite Materials

Recent studies have highlighted TAEA's role in stabilizing mixed-cation perovskites under humid and thermal stress conditions. Incorporating TAEA into perovskite precursor solutions has led to enhanced structural integrity and optoelectronic properties, making these materials more suitable for photovoltaic applications. Specifically, perovskite films containing TAEA maintained their stability even after prolonged exposure to high humidity (60-70% RH) and elevated temperatures (85°C) .

Case Studies

Case Study 1: Phospholipid Translocation

A detailed study investigated the efficacy of various TREN derivatives in facilitating phospholipid movement across vesicle membranes. The results indicated that modifications to the amine groups significantly influenced both the binding affinity for phosphatidylcholine and the efficiency of translocation.

Case Study 2: Photovoltaic Applications

Another study focused on the incorporation of TAEA into FACsPb(IBr) perovskites, demonstrating that the optimized concentration of TAEA improved thermal stability and resistance to environmental degradation over extended periods .

Properties

CAS No. |

14350-52-8 |

|---|---|

Molecular Formula |

C6H19ClN4 |

Molecular Weight |

182.69 g/mol |

IUPAC Name |

N',N'-bis(2-aminoethyl)ethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C6H18N4.ClH/c7-1-4-10(5-2-8)6-3-9;/h1-9H2;1H |

InChI Key |

OLOFKONCZZLWKI-UHFFFAOYSA-N |

SMILES |

C(CN(CCN)CCN)N |

Canonical SMILES |

C(CN(CCN)CCN)N.Cl |

physical_description |

Clear dark yellow liquid; Hygroscopic; [Sigma-Aldrich MSDS] |

vapor_pressure |

0.02 [mmHg] |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.